molecular formula C10H13ClO2S2 B2649474 4-(Tert-butylsulfanyl)benzene-1-sulfonyl chloride CAS No. 1343147-64-7

4-(Tert-butylsulfanyl)benzene-1-sulfonyl chloride

Cat. No. B2649474
CAS RN: 1343147-64-7
M. Wt: 264.78
InChI Key: DXPNIVUKEPLKDZ-UHFFFAOYSA-N
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Description

“4-(Tert-butylsulfanyl)benzene-1-sulfonyl chloride” is a chemical compound that appears as white to off-white crystals or crystalline powder . It is used in the synthesis of various other compounds .


Synthesis Analysis

The synthesis of “4-(Tert-butylsulfanyl)benzene-1-sulfonyl chloride” involves the reaction of 4-t-butylphenyl sulfonic acid with thionyl chloride. The mixture is dissolved in dichloromethane and refluxed for 5 hours. After the reaction is complete, additional dichloromethane is added dropwise, followed by water for washing .


Molecular Structure Analysis

The molecular formula of “4-(Tert-butylsulfanyl)benzene-1-sulfonyl chloride” is C10H13ClO2S . Its molecular weight is 232.73 .


Chemical Reactions Analysis

This compound is used in the synthesis of various other compounds . For instance, it can be used to make methyl tert-butyl and ether (MTBE) as well as ethyl tertbutyl thermophore (ETBE) in reaction with ethanol and methanol respectively .


Physical And Chemical Properties Analysis

“4-(Tert-butylsulfanyl)benzene-1-sulfonyl chloride” is a white to off-white crystalline powder . It has a molecular weight of 232.73 . The melting point ranges from 79°C to 83°C .

Scientific Research Applications

Asymmetric Synthesis and Catalysis

A study by Chen et al. (2010) introduced a C(2)-symmetric chiral bis-sulfoxide ligand, demonstrating its effectiveness in Rh-catalyzed asymmetric 1,4-addition reactions. This work highlights the potential of sulfone derivatives in asymmetric synthesis, offering a pathway to optically pure compounds, a crucial aspect of pharmaceutical chemistry and material science (Chen et al., 2010).

Ionic Liquid-Mediated Sulfonylation

Nara et al. (2001) explored the use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as unconventional media for the Friedel-Crafts sulfonylation reaction. This study showcases the enhanced reactivity and high yields achievable in sulfonylation reactions under ambient conditions, suggesting that derivatives of benzene-1-sulfonyl chloride could be utilized in similar sulfonylation processes to synthesize diaryl sulfones (Nara, Harjani, & Salunkhe, 2001).

Multi-Coupling Reagents

Auvray, Knochel, and Normant (1985) discussed the use of 3-bromo-2-(tert-butylsulfonyl)-1-propene as a multi-coupling reagent, illustrating the versatility of tert-butylsulfonyl derivatives in organic synthesis. These compounds can be transformed into highly functionalized sulfones, which serve as key intermediates in the synthesis of various organic molecules (Auvray, Knochel, & Normant, 1985).

Building Blocks in Organic Synthesis

Guinchard, Vallée, and Denis (2005) reported on tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as a new class of N-(Boc) nitrone equivalents. This research demonstrates the role of sulfonyl chloride derivatives in providing building blocks for organic synthesis, enabling the formation of N-(Boc)hydroxylamines, which are useful in various synthetic applications (Guinchard, Vallée, & Denis, 2005).

Safety and Hazards

This compound is known to cause severe skin burns and eye damage. It also causes serious eye damage. Contact with water liberates toxic gas .

properties

IUPAC Name

4-tert-butylsulfanylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2S2/c1-10(2,3)14-8-4-6-9(7-5-8)15(11,12)13/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPNIVUKEPLKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-butylsulfanyl)benzene-1-sulfonyl chloride

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